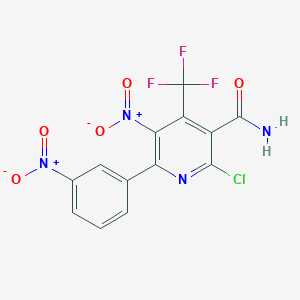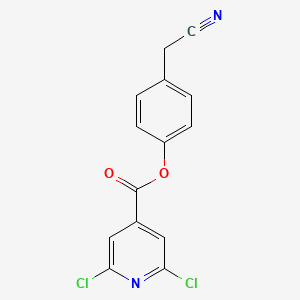
2-Ethyl-2-(3-methoxyphenyl)pyrrolidine
Vue d'ensemble
Description
2-Ethyl-2-(3-methoxyphenyl)pyrrolidine is a chemical compound with the CAS number 301335-01-3 . It has a molecular weight of 205.3 . The compound is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as this compound, involves several methods. One efficient method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols is also possible .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H19NO/c1-3-13(8-5-9-14-13)11-6-4-7-12(10-11)15-2/h4,6-7,10,14H,3,5,8-9H2,1-2H3 .Chemical Reactions Analysis
Pyrrolidine derivatives, including this compound, can be prepared from carbonyl compounds (mainly aromatic aldehydes) and 3-chloropropylamine . A synergistic combination of a nickel catalyst and benzaldehyde enables C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Applications De Recherche Scientifique
Chemical Structure and Properties
- Title Compound Features: A study by Pedroso et al. (2020) discusses a compound with a twisted, tetra-substituted pyrrolidine ring, featuring an N-bound ethylcarboxylate substituent flanked by a methylene group and a C-bound 4-methoxyphenyl group. This compound provides insights into the structural properties of pyrrolidine derivatives, including 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine (Sofia Dallasta Pedroso et al., 2020).
Synthesis and Reactions
- Enantioselective Michael Reactions: Revial et al. (2000) describe the Michael reaction of chiral secondary enaminoesters with nitroethylenes leading to pyrrolidines, including structures similar to this compound. This research is significant for understanding the synthesis routes of such compounds (Revial et al., 2000).
Antibacterial Activities
- Synthesis and Antibacterial Activity: A study by Kim et al. (2006) reports on the synthesis of carbapenems with a pyrrolidine moiety, examining their antibacterial activities. This study demonstrates the potential biomedical applications of pyrrolidine derivatives in combating bacterial infections (J. Kim et al., 2006).
X-ray Diffraction Studies
- X-ray Powder Diffraction Data: Wang et al. (2017) provide X-ray powder diffraction data for a compound related to apixaban, which contains a pyrrolidine structure. This research aids in understanding the crystalline properties of such compounds (Qing Wang et al., 2017).
Neurotransmission Studies
- GABA Transport Protein Affinity: Fülep et al. (2006) synthesized pyrrolidine derivatives and evaluated their affinity to GABA transport proteins GAT-1 and GAT-3. This research underscores the neurological implications of pyrrolidine compounds (Günther H Fülep et al., 2006).
Crystal Structure Analysis
- Crystal Structure and Computational Chemistry: Pedroso et al. (2020) also analyzed the crystal structure of a compound containing a pyrrolidine ring, providing insights into its molecular configuration and intermolecular interactions. This contributes to the understanding of pyrrolidine's crystalline nature (Sofia Dallasta Pedroso et al., 2020).
Safety and Hazards
Orientations Futures
Pyrrolidine derivatives, including 2-Ethyl-2-(3-methoxyphenyl)pyrrolidine, have a wide range of applications in drug discovery . They are used as scaffolds for novel biologically active compounds . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins . This opens up new possibilities for the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
2-ethyl-2-(3-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-13(8-5-9-14-13)11-6-4-7-12(10-11)15-2/h4,6-7,10,14H,3,5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMWXRFZJTVMSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6-Dichloroisonicotinaldehyde 4-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B3041400.png)
![N-[(E)-(2,6-dichloropyridin-4-yl)methylideneamino]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B3041401.png)
![2,6-Dichloro-4-[({[2-(trifluoromethyl)benzoyl]oxy}imino)methyl]pyridine](/img/structure/B3041402.png)
![3-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041403.png)
![3-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041404.png)


![ethyl 5-chloro-1-[3,5-di(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3041407.png)
![O2-[(2,6-dichloro-4-pyridyl)carbonyl]-5-nitrothiophene-2-carbohydroximamide](/img/structure/B3041409.png)

![2-(3-Chlorophenyl)-5-[6-chloro-4-(trifluoromethyl)-3-pyridyl]-1,3,4-oxadiazole](/img/structure/B3041414.png)
![5-(2,6-Dichloro-4-pyridyl)-3-[4-(trifluoromethyl)-3-pyridyl]-1,2,4-oxadiazole](/img/structure/B3041416.png)